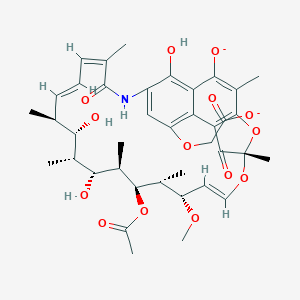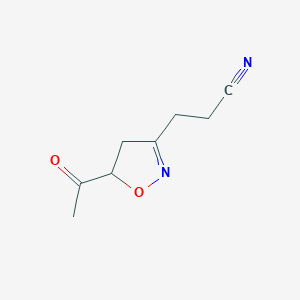
3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile, also known as ADPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ADPN is a heterocyclic compound that contains both an oxazole and a nitrile functional group.
Wirkmechanismus
The mechanism of action of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile is not fully understood, but it is believed to act through multiple pathways. 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects. Additionally, 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been found to have a number of biochemical and physiological effects. In animal studies, 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been shown to reduce inflammation and pain, as well as improve cognitive function. It has also been found to have a protective effect on the liver and kidneys. In vitro studies have demonstrated that 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile can inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile is its versatility in scientific research. It can be used in a variety of assays and experiments due to its diverse range of properties. However, one of the limitations of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile. One area of interest is in the development of new drugs based on the structure of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile. Researchers are also investigating the potential of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile as a neuroprotective agent in the treatment of neurodegenerative diseases. In addition, there is ongoing research on the mechanisms of action of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile and its effects on various cellular pathways.
Synthesemethoden
The synthesis method of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile involves the condensation of 5-acetyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid with propionitrile in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is purified through recrystallization or column chromatography. The yield of 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile can range from 40-70% depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, 3-(5-Acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
151373-32-9 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
3-(5-acetyl-4,5-dihydro-1,2-oxazol-3-yl)propanenitrile |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)8-5-7(10-12-8)3-2-4-9/h8H,2-3,5H2,1H3 |
InChI-Schlüssel |
QEFKYCVKDHNHQP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=NO1)CCC#N |
Kanonische SMILES |
CC(=O)C1CC(=NO1)CCC#N |
Synonyme |
3-Isoxazolepropanenitrile, 5-acetyl-4,5-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



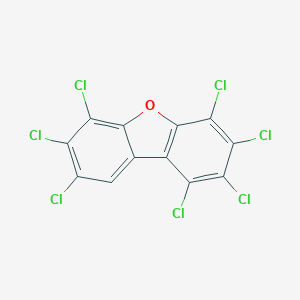

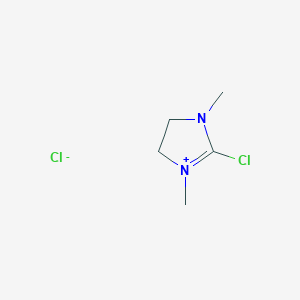
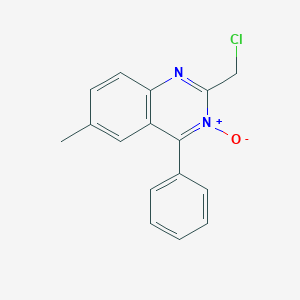

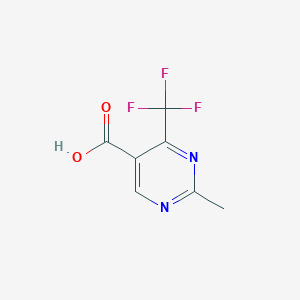
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
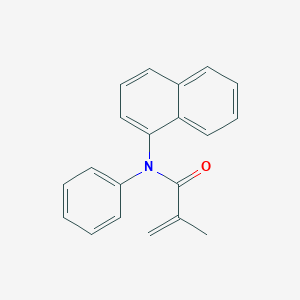
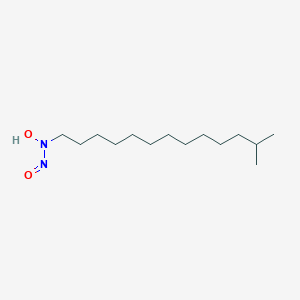
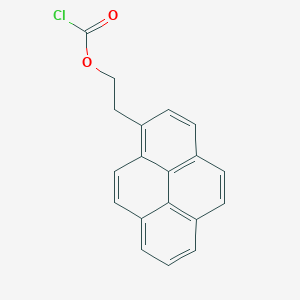
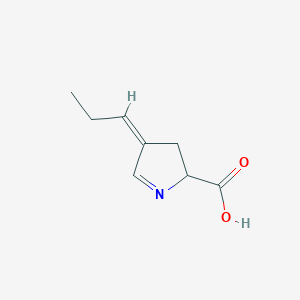
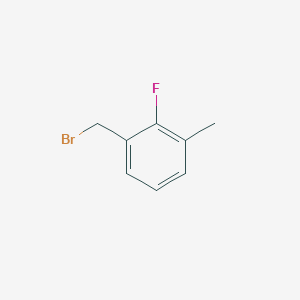
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
